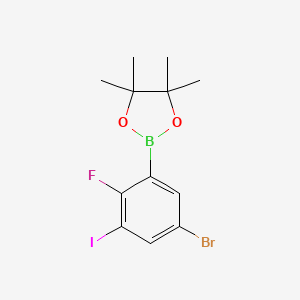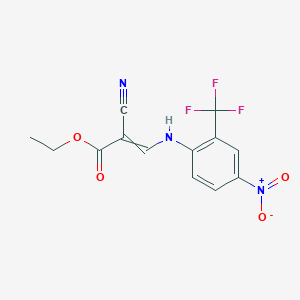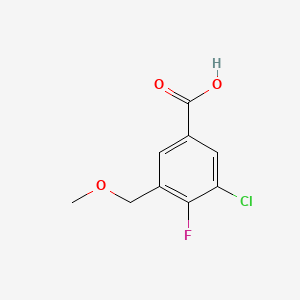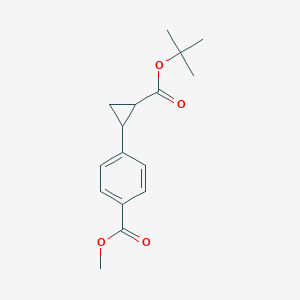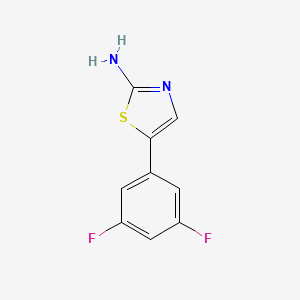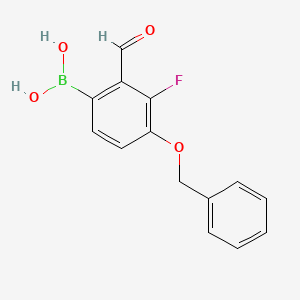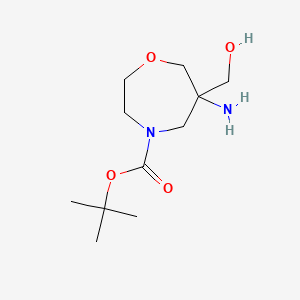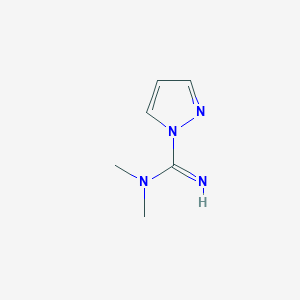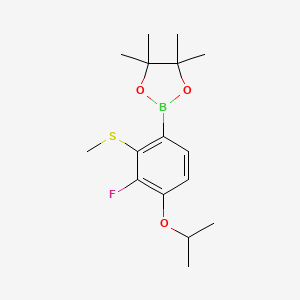
2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-Fluoro-4-isopropoxy-2-(methylthio)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction can produce alcohols .
科学的研究の応用
2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound is used in the production of advanced materials and polymers.
作用機序
The mechanism by which 2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues .
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-isopropoxy-2-(methylthio)phenylboronic acid
- 3-Fluoro-4-isopropoxy-2-(methylthio)phenylmethanol
Uniqueness
Compared to similar compounds, 2-(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its tetramethyl-1,3,2-dioxaborolane moiety, which enhances its stability and reactivity in various chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications .
特性
分子式 |
C16H24BFO3S |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
2-(3-fluoro-2-methylsulfanyl-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H24BFO3S/c1-10(2)19-12-9-8-11(14(22-7)13(12)18)17-20-15(3,4)16(5,6)21-17/h8-10H,1-7H3 |
InChIキー |
IYTZBAIHUGZEFE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC(C)C)F)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


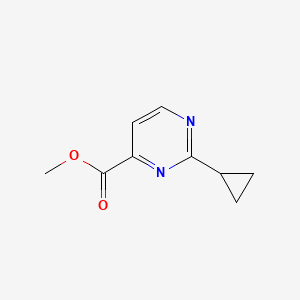
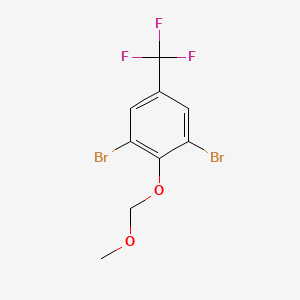
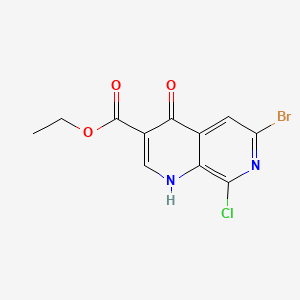
![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)
